5-(Dimethylamino)uracil
Overview
Description
5-(Dimethylamino)uracil is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.15 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 5-(Dimethylamino)uracil involves a reaction of 5-bromopimidine-2,4 (1H,3H)-dione 1 (1.5 g, 7.85 mmol) in Me2NH (15 mL, 2 M in THF). This mixture is stirred in an autoclave at 100 °C for 16 hours .Molecular Structure Analysis
The molecular structure of 5-(Dimethylamino)uracil is characterized by the presence of a uracil core with a dimethylamino group attached at the 5-position . The InChI key for this compound is UUJYJQMSFALWBX-UHFFFAOYSA-N .Scientific Research Applications
Synthesis of Derivatives
5-(Dimethylamino)uracil and its derivatives have significant applications in synthetic chemistry. The synthesis of 5-substituted uracil derivatives, including 5-dimethylaminouracil, has been explored for various uses in medicinal chemistry. For example, the synthesis and characterization of such derivatives have been detailed, highlighting their potential in creating new chemical entities for various applications (Ressner et al., 1976).
Excited State Dynamics
The excited state properties of amino substituted uracils, including 5-dimethylaminouracil, have been studied. These studies involve steady-state and time-resolved fluorescence spectroscopy, contributing to understanding the electronic transitions and photophysical behavior of these compounds. Such research is pivotal in photobiology and the development of photoactive materials (Gustavsson et al., 2012).
Crystal Structure Analysis
Understanding the crystal structure of 5-(Dimethylamino)uracil derivatives is essential for materials science and pharmaceutical chemistry. For instance, the crystal structure analysis of reaction products of dimethylamino uracil derivatives provides insights into their molecular arrangement and potential applications in drug design and materials engineering (Dähler et al., 1982).
Biological Activities
The biological activities of 5-(Dimethylamino)uracil derivatives have been studied extensively. For example, research into the synthesis and pharmacological activity of dimethylaminouracil derivatives reveals their potential in developing new therapeutic agents. This area of study is crucial for advancing drug discovery and understanding the biological interactions of uracil derivatives (Senda et al., 1974).
Novel Derivative Formation
The formation of novel uracil derivatives, such as 5-dimethylamino-1- and 2-indanyl uracil derivatives, showcases the versatility of 5-(Dimethylamino)uracil in synthetic chemistry. These novel compounds have potential applications in various fields, including materials science and pharmaceuticals (Ulanenko et al., 2006).
Safety And Hazards
Future Directions
While specific future directions for 5-(Dimethylamino)uracil are not mentioned in the available literature, there is ongoing research into the synthesis, properties, and potential applications of uracil derivatives . This suggests that there may be future developments in the study and use of compounds like 5-(Dimethylamino)uracil.
properties
IUPAC Name |
5-(dimethylamino)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9(2)4-3-7-6(11)8-5(4)10/h3H,1-2H3,(H2,7,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJYJQMSFALWBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292258 | |
Record name | 5-(dimethylamino)uracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylamino)uracil | |
CAS RN |
37454-51-6 | |
Record name | NSC81180 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(dimethylamino)uracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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